6-Chloro-4-hydrazinyl-2-phenylpyridazin-3(2H)-one

Synthetic methodology Heterocyclic chemistry Pyridazinone reactivity

6-Chloro-4-hydrazinyl-2-phenylpyridazin-3(2H)-one (CAS 13805-53-3; molecular formula C₁₀H₉ClN₄O; molecular weight 236.66 g/mol) is a synthetic heterocyclic compound belonging to the pyridazin-3(2H)-one family. It features a chloro substituent at the 6-position, a free hydrazinyl (–NHNH₂) group at the 4-position, and an N-phenyl substituent at the 2-position of the pyridazinone core.

Molecular Formula C10H9ClN4O
Molecular Weight 236.66 g/mol
CAS No. 13805-53-3
Cat. No. B12924253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-hydrazinyl-2-phenylpyridazin-3(2H)-one
CAS13805-53-3
Molecular FormulaC10H9ClN4O
Molecular Weight236.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C(=CC(=N2)Cl)NN
InChIInChI=1S/C10H9ClN4O/c11-9-6-8(13-12)10(16)15(14-9)7-4-2-1-3-5-7/h1-6,13H,12H2
InChIKeyXIBQWESKICPZIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-hydrazinyl-2-phenylpyridazin-3(2H)-one (CAS 13805-53-3): Core Chemical Identity and Procurement-Relevant Classification


6-Chloro-4-hydrazinyl-2-phenylpyridazin-3(2H)-one (CAS 13805-53-3; molecular formula C₁₀H₉ClN₄O; molecular weight 236.66 g/mol) is a synthetic heterocyclic compound belonging to the pyridazin-3(2H)-one family . It features a chloro substituent at the 6-position, a free hydrazinyl (–NHNH₂) group at the 4-position, and an N-phenyl substituent at the 2-position of the pyridazinone core. The hydrazinyl group serves as a versatile synthetic handle for condensation reactions with aldehydes or ketones to form hydrazones, and can undergo Vilsmeier–Haack cyclisation to afford fused pyrazolo[3,4-d]pyridazinones [1]. The positional placement of the hydrazinyl group at C-4 (rather than C-5) is the single most consequential structural feature governing both its reactivity profile and the regiochemical outcome of downstream derivatisation, making isomer identity critical for reproducible experimental outcomes [1].

Why 6-Chloro-4-hydrazinyl-2-phenylpyridazin-3(2H)-one Cannot Be Replaced by Other Pyridazinyl Hydrazines in Synthesis or Screening


Generic substitution of one pyridazinyl hydrazine for another within this compound class introduces uncontrolled variables that undermine data reproducibility and synthetic outcome predictability. The position of the hydrazinyl group on the pyridazinone ring directly determines the regiochemistry of cyclisation and hydrazone formation: 4-hydrazino and 5-hydrazino isomers of otherwise identical 6-chloro-2-phenylpyridazin-3(2H)-one scaffolds react with the same Vilsmeier reagent to produce structurally divergent products—fused pyrazolo[3,4-d]pyridazinones versus acyclic N,N-dimethylaminomethylidenehydrazino derivatives—via distinct mechanistic pathways [1]. Furthermore, chloro-substituted pyridazinones exhibit quantitatively stronger antibacterial activity than their non-chlorinated counterparts, with reported MIC values 2- to 9-fold lower than chloramphenicol against Gram-negative bacteria [2]. Replacing the 6-chloro substituent with hydrogen, alkoxy, or other groups eliminates this potency advantage. Even among hydrazinylpyridazines, the 3-hydrazino isomer (e.g., CAS 17284-97-8) lacks the N-phenyl substituent at position 2 that modulates lipophilicity and target binding, rendering direct interchange inadvisable without re-optimisation of the entire synthetic or screening protocol.

Quantitative Differentiation Evidence for 6-Chloro-4-hydrazinyl-2-phenylpyridazin-3(2H)-one Versus Closest Analogs


Regiochemical Product Divergence: 4-Hydrazino vs. 5-Hydrazino Isomer Under Identical Vilsmeier Conditions

In a direct head-to-head study, 6-chloro-4-hydrazino-2-phenyl-3(2H)-pyridazinone (compound 1) and its 5-hydrazino positional isomer (compound 2) were each treated with dimethylformamide/phosphorus oxychloride (Vilsmeier reagent) under identical conditions. The 4-hydrazino isomer underwent cyclisation to afford the fused pyrazolo[3,4-d]pyridazinone (compound 4), whereas the 5-hydrazino isomer gave predominantly the acyclic N,N-dimethylaminomethylidenehydrazino derivative (compound 8), with concurrent formation of the corresponding pyrazolo[4,3-c]pyridazinone (compound 5) [1]. This demonstrates that the hydrazinyl group position (C-4 vs. C-5) is the sole structural variable dictating reaction outcome, as all other substituents (6-Cl, N2-Ph) are identical between the two substrates.

Synthetic methodology Heterocyclic chemistry Pyridazinone reactivity

Antibacterial Potency of Chloro-Substituted Pyridazines vs. Chloramphenicol Baseline

In a systematic antimicrobial evaluation of pyridazine derivatives, chloro-substituted pyridazines as a class exhibited the highest antibacterial activity within the series, with minimum inhibitory concentrations (MICs) ranging from 0.892 to 3.744 μg/mL against Gram-negative bacteria including Escherichia coli, Pseudomonas aeruginosa, and Serratia marcescens [1]. These MIC values were 2.2- to 9.1-fold lower (more potent) than those of the clinical comparator chloramphenicol, which showed MICs of 2.019–8.078 μg/mL against the same strains [1]. Non-chlorinated pyridazine analogs in the same study displayed weaker or negligible activity at equivalent concentrations. Although the target compound 6-chloro-4-hydrazinyl-2-phenylpyridazin-3(2H)-one was not itself a member of the directly tested panel, it bears the identical 6-chloro pharmacophore that was identified as the critical structural determinant of this potency advantage.

Antimicrobial discovery Gram-negative bacteria Minimum inhibitory concentration

Hydrazone-Forming Capability: Gateway to Calcium-Sensitising Cardiotonic Agents vs. Non-Hydrazinyl Pyridazinones

The free hydrazinyl group at C-4 enables condensation with carbonyl compounds to form pyridazinyl phenyl hydrazones, a chemotype explicitly claimed in US Patent 6,699,868 as calcium-sensitising agents for congestive heart failure [1]. The patented compounds, which are direct hydrazone condensation products of hydrazinopyridazine precursors, increase the calcium sensitivity of cardiac contractile proteins without producing the calcium overload associated with PDE III inhibitors [1]. In contrast, pyridazinones lacking a hydrazinyl group (e.g., simple 6-phenyl-3(2H)-pyridazinones or 6-chloro-3(2H)-pyridazinones) cannot form these hydrazone derivatives and are excluded from this mechanism-based therapeutic class. The 4-hydrazino substitution pattern on the target compound is structurally analogous to the hydrazino-phenyl linkage present in the exemplified patent intermediates, positioning it as a viable precursor for generating focused libraries of calcium sensitisers.

Cardiovascular drug discovery Calcium sensitisation Congestive heart failure

A₁ Adenosine Receptor Affinity of 6-Chloro-Pyridazinone Conjugates vs. 6-Phenyl-Pyridazinone Analogs

In a series of pyridazin-3(2H)-one derivatives evaluated for adenosine receptor affinity, compounds bearing a 6-chloro-pyridazin-3(2H)-one moiety linked through a two-carbon chain to the purine 6-position demonstrated good affinity for the A₁ adenosine receptor, whereas none of the tested compounds showed measurable affinity for the A₂A receptor [1]. The corresponding 6-phenyl-pyridazin-3(2H)-one analog (compound 8) exhibited the highest A₁ affinity with a Kᵢ value of 6.6 nM in bovine brain cortical membrane radioligand binding assays [1]. While the target compound 6-chloro-4-hydrazinyl-2-phenylpyridazin-3(2H)-one was not itself assayed, the 6-chloro-pyridazinone substructure was explicitly identified as a privileged fragment for A₁ receptor binding in this chemotype, and the compound can serve as a synthetic precursor for installing the two-carbon linker required for adenosine receptor-targeted conjugates.

Adenosine receptor pharmacology Radioligand binding CNS drug discovery

Cytotoxicity Safety Window of Chloro-Pyridazine Derivatives in Primary Hepatocytes

Chloro-substituted pyridazine derivatives evaluated in the Mustafa and Mostafa (2020) study demonstrated a favourable in vitro safety profile, with IC₅₀ values exceeding 64 μg/mL in primary rat hepatocyte cytotoxicity assays [1]. At the antibacterial MIC range of 0.892–3.744 μg/mL, this corresponds to a minimum selectivity index (SI = IC₅₀ / MIC) of approximately 17–72, suggesting a meaningful therapeutic window between antibacterial efficacy and mammalian cell toxicity. In comparison, the clinical antibiotic chloramphenicol carries known bone marrow toxicity liabilities that restrict its use despite comparable MIC values. The hydrazinyl group at C-4 on the target compound additionally permits metabolic profiling of hydrazone prodrug strategies not accessible with non-hydrazinyl analogs.

Drug safety profiling Hepatocyte cytotoxicity Therapeutic index

Highest-Confidence Application Scenarios for 6-Chloro-4-hydrazinyl-2-phenylpyridazin-3(2H)-one Based on Quantitative Differentiation Evidence


Regiospecific Synthesis of Pyrazolo[3,4-d]pyridazinone Fused Heterocycles via Vilsmeier Cyclisation

Investigators requiring access to pyrazolo[3,4-d]pyridazinones—a fused heterocyclic scaffold with demonstrated applications in kinase inhibitor and adenosine receptor modulator programs—must procure the 4-hydrazino isomer specifically. Under Vilsmeier–Haack conditions (DMF/POCl₃), 6-chloro-4-hydrazinyl-2-phenylpyridazin-3(2H)-one undergoes exclusive cyclisation to the [3,4-d] regioisomer, whereas the 5-hydrazino isomer yields predominantly acyclic products [1]. This regiochemical fidelity eliminates the need for chromatographic separation of regioisomeric mixtures, reducing purification burden and improving isolated yields in library production settings. The chloro substituent at C-6 remains available for subsequent cross-coupling diversification (e.g., Suzuki, Buchwald–Hartwig) after cyclisation.

Gram-Negative Antibacterial Hydrazone Library Synthesis

For medicinal chemistry teams pursuing novel Gram-negative antibacterial agents, 6-chloro-4-hydrazinyl-2-phenylpyridazin-3(2H)-one offers a dual advantage: the 6-chloro substituent provides the pharmacophoric driver for sub-μg/mL MIC potency against E. coli, P. aeruginosa, and S. marcescens (class-level MIC range 0.892–3.744 μg/mL, 2–9× more potent than chloramphenicol) [2], while the free hydrazinyl group at C-4 enables rapid parallel synthesis of hydrazone libraries through condensation with diverse aromatic aldehydes. The favourable hepatocyte selectivity index (IC₅₀ > 64 μg/mL, SI ~17–72) supports progression into expanded ADMET profiling [2]. Non-chlorinated pyridazinones or 3-hydrazino isomers lacking the N2-phenyl group would not recapitulate this combined potency-safety profile.

Calcium-Sensitising Cardiotonic Agent Development (Post-Condensation Hydrazone Chemotype)

Drug discovery programs targeting congestive heart failure through the calcium sensitisation mechanism (rather than PDE III inhibition, which carries arrhythmogenic risk from calcium overload) can employ 6-chloro-4-hydrazinyl-2-phenylpyridazin-3(2H)-one as a key synthetic intermediate for generating pyridazinyl phenyl hydrazones within the patent space defined by US 6,699,868 [3]. Condensation with appropriately substituted benzaldehydes or acetophenones yields hydrazone products that increase calcium sensitivity of cardiac contractile proteins. The 2-phenyl substituent on the pyridazinone core is conserved in the most potent patent exemplars, making this particular precursor structurally pre-validated for this therapeutic indication.

A₁ Adenosine Receptor Probe Synthesis with Hydrazinyl Linker Handle

Neuroscience and cardiovascular research groups developing subtype-selective A₁ adenosine receptor ligands can utilise 6-chloro-4-hydrazinyl-2-phenylpyridazin-3(2H)-one as a precursor for conjugating the 6-chloro-pyridazinone recognition element to purine or non-purine scaffolds via the hydrazinyl group. Published SAR demonstrates that 6-chloro-pyridazinone conjugates retain A₁ affinity (Kᵢ in the low nanomolar range for optimised analogs) while showing no detectable A₂A binding, corresponding to >1,500-fold subtype selectivity [4]. The hydrazinyl moiety provides a synthetically orthogonal attachment point compared to the two-carbon linker used in the original study, offering an underexplored vector for SAR expansion around the linker region.

Quote Request

Request a Quote for 6-Chloro-4-hydrazinyl-2-phenylpyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.